molecular formula C11H16N2O2 B189114 N-butyl-N-methyl-4-nitroaniline CAS No. 56269-49-9

N-butyl-N-methyl-4-nitroaniline

Cat. No. B189114
CAS RN: 56269-49-9
M. Wt: 208.26 g/mol
InChI Key: MITUDHRPTJOEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-methyl-4-nitroaniline, also known as PNBMA, is a yellow crystalline powder that is widely used in scientific research. This compound is a member of the nitroaniline family and is primarily used as a dye for coloring plastics and other materials. However, PNBMA has also been found to have several interesting properties that make it useful in the field of biomedical research. In

Mechanism Of Action

N-butyl-N-methyl-4-nitroaniline's mechanism of action is not fully understood, but it is believed to bind to the lipid bilayer of cell membranes through hydrophobic interactions. N-butyl-N-methyl-4-nitroaniline's fluorescent properties are thought to arise from its interaction with the membrane, which causes a shift in its absorption and emission spectra.

Biochemical And Physiological Effects

N-butyl-N-methyl-4-nitroaniline has been shown to have no significant toxic effects on cells or organisms at low concentrations. However, at higher concentrations, N-butyl-N-methyl-4-nitroaniline can disrupt membrane integrity and cause cell death. N-butyl-N-methyl-4-nitroaniline has also been shown to have antioxidant properties, which may be useful in protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

N-butyl-N-methyl-4-nitroaniline's fluorescent properties and selective binding to cell membranes make it a useful tool for studying membrane structure and function. However, N-butyl-N-methyl-4-nitroaniline's toxicity at high concentrations can limit its use in some experiments. Additionally, N-butyl-N-methyl-4-nitroaniline's fluorescence is pH-sensitive, which can make it difficult to use in some biological samples.

Future Directions

There are several future directions for research on N-butyl-N-methyl-4-nitroaniline. One area of interest is the development of N-butyl-N-methyl-4-nitroaniline-based probes for imaging biological membranes in live cells. Another area of interest is the use of N-butyl-N-methyl-4-nitroaniline as a tool for studying the effects of oxidative stress on cell membranes. Additionally, N-butyl-N-methyl-4-nitroaniline's antioxidant properties may have potential applications in the development of new therapies for diseases caused by oxidative stress.
In conclusion, N-butyl-N-methyl-4-nitroaniline is a yellow crystalline powder that has several interesting properties that make it useful in scientific research. N-butyl-N-methyl-4-nitroaniline's selective binding to cell membranes and fluorescence properties make it a useful tool for studying membrane structure and function. However, N-butyl-N-methyl-4-nitroaniline's toxicity at high concentrations and pH sensitivity can limit its use in some experiments. There are several future directions for research on N-butyl-N-methyl-4-nitroaniline, including the development of N-butyl-N-methyl-4-nitroaniline-based probes for imaging biological membranes and the use of N-butyl-N-methyl-4-nitroaniline as a tool for studying the effects of oxidative stress on cell membranes.

Synthesis Methods

N-butyl-N-methyl-4-nitroaniline can be synthesized by reacting N-butyl-N-methyl-aniline with nitric acid. The reaction produces a yellow crystalline powder that can be purified through recrystallization. N-butyl-N-methyl-4-nitroaniline is a relatively simple compound to synthesize and is widely available from chemical suppliers.

Scientific Research Applications

N-butyl-N-methyl-4-nitroaniline has several scientific research applications, including its use as a fluorescent probe for studying biological membranes. N-butyl-N-methyl-4-nitroaniline has been shown to selectively bind to the lipid bilayer of cell membranes, making it a useful tool for studying the structure and function of these membranes. N-butyl-N-methyl-4-nitroaniline has also been used as a pH-sensitive dye for monitoring changes in pH in biological samples.

properties

CAS RN

56269-49-9

Product Name

N-butyl-N-methyl-4-nitroaniline

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-butyl-N-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

MITUDHRPTJOEPE-UHFFFAOYSA-N

SMILES

CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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